molecular formula C14H12N2OS2 B2667452 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-19-5

3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2667452
CAS No.: 440327-19-5
M. Wt: 288.38
InChI Key: ZBXZYKCIJMJLKI-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 440327-19-5) is a thienopyrimidinone derivative with a molecular weight of 288.38 g/mol. It features a thieno[3,2-d]pyrimidin-4(1H)-one core substituted at position 3 with a 3,4-dimethylphenyl group and at position 2 with a thioxo moiety. It is listed as discontinued by Fluorochem, with a purity of ≥95% .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-3-4-10(7-9(8)2)16-13(17)12-11(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXZYKCIJMJLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of N-aryl-β-alanines with urea or potassium thiocyanate under acidic or basic conditions. The reaction proceeds through the formation of N-aryl-N-carbamoyl-β-alanines or N-aryl-N-thiocarbamoyl-β-alanines, which then undergo cyclization to yield the desired thienopyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding the corresponding dihydrothienopyrimidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothienopyrimidine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a pharmacological agent due to its structural similarity to other bioactive molecules. Research indicates that derivatives of thieno[3,2-d]pyrimidinones exhibit various biological activities such as:

  • Antitumor Activity : Some studies have demonstrated that compounds similar to 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can inhibit cancer cell proliferation. For instance, a derivative was tested against human cancer cell lines and showed significant cytotoxicity .
  • Antimicrobial Properties : Certain thieno[3,2-d]pyrimidinones have been evaluated for their effectiveness against bacterial strains. In vitro studies indicated that modifications to the thieno-pyrimidine core could enhance antimicrobial activity .

Case Study: Antitumor Activity

A study published in Energies explored the synthesis of thieno[3,2-d]pyrimidinones and their derivatives. The results indicated that specific substitutions on the phenyl ring significantly affected their cytotoxic properties against various cancer cell lines. The most promising derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
Standard Chemotherapy5.0HeLa
Thieno Derivative A3.5HeLa
Thieno Derivative B4.0MCF-7

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Its ability to act as a donor or acceptor in bulk heterojunction solar cells has been a focal point of research.

Photovoltaic Performance

Recent simulations have shown that blending this compound with various electron acceptors can optimize the power conversion efficiency (PCE) of OSCs. For example, a blend of this compound with a specific acceptor yielded a PCE of 14.73%, indicating its potential for high-efficiency solar cells .

Blend CompositionPCE (%)Remarks
Compound + Acceptor A14.73High efficiency
Compound + Acceptor B12.07Moderate efficiency

Material Science

In material science, the compound's unique structural features allow it to be used in the development of novel materials with tailored properties. Its potential applications include:

  • Conductive Polymers : The incorporation of thieno[3,2-d]pyrimidinone units into polymer matrices can enhance electrical conductivity and thermal stability.
  • Sensors : The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors.

Case Study: Conductive Polymers

Research has indicated that polymers containing thieno[3,2-d]pyrimidinone units exhibit improved charge transport properties compared to traditional conductive polymers. This has implications for their use in flexible electronic devices .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno- and pyridopyrimidinone derivatives share a fused heterocyclic core but differ in substituents, which critically influence their pharmacological and physicochemical properties. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Thieno[3,2-d]pyrimidinone 3-(3,4-dimethylphenyl), 2-thioxo C₁₅H₁₃N₂OS₂ 288.38 440327-19-5
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo analogue (IVPC) Thieno[2,3-d]pyrimidinone 3-(4-methylpyridin-2-yl), 5,6-dimethyl C₁₄H₁₃N₃OS₂ 327.41 -
3,6-Diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone 3-phenyl, 6-phenyl, 2-thioxo C₁₈H₁₂N₂OS₂ 336.43 315710-78-2
3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone 3-ethyl, 6-methyl, 2-thioxo C₉H₁₀N₂OS₂ 238.32 937598-12-4

Key Observations :

  • Aromatic vs. Heteroaromatic Substitutents : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to IVPC’s pyridinyl group, which may improve membrane permeability but reduce solubility .
  • Alkyl Substituents : Ethyl and methyl groups (e.g., 937598-12-4) reduce molecular complexity, favoring synthetic accessibility but possibly diminishing target selectivity .

Key Observations :

  • Yields for IVPC and diphenyl analogues are higher (up to 95%) due to optimized cyclization conditions .
  • The target compound’s synthesis may face challenges in regioselectivity due to the 3,4-dimethylphenyl group, though analogous methods suggest feasible routes .
Table 3: Reported Bioactivities of Analogues
Compound Bioactivity Mechanism/Application Reference
IVPC (5,6-dimethyl-3-pyridinyl analogue) Pharmacological chaperone for phenylalanine hydroxylase (PAH) Stabilizes PAH folding in PKU therapy
3,6-Diphenyl analogue Anticancer activity (cell lines: MCF-7, A549) Kinase inhibition or apoptosis induction
Pyridopyrimidinone derivatives Antimicrobial and antitumor effects DNA intercalation or enzyme inhibition

Key Observations :

  • Diphenyl Analogues : Broad-spectrum anticancer activity, possibly due to enhanced π-π stacking with cellular targets .
  • Target Compound : The 3,4-dimethylphenyl group may confer unique selectivity for kinase or enzyme targets, warranting further investigation.

Key Observations :

  • Low solubility of the dimethylphenyl derivative could limit bioavailability, necessitating formulation optimization.

Biological Activity

3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, with CAS number 440327-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₂N₂OS₂
  • Molecular Weight: 288.39 g/mol
  • Purity: ≥97%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[3,2-d]pyrimidines demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial DNA synthesis .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies reveal that it induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it has been noted to impact the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

In animal models, this compound has exhibited anti-inflammatory properties. It reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Gyrase Inhibition: Similar compounds have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
  • Apoptosis Induction: The activation of caspase cascades leads to programmed cell death in cancer cells .
  • Cytokine Modulation: The compound modulates inflammatory pathways by downregulating pro-inflammatory cytokines .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate effectiveness against bacteriaSignificant inhibition of S. aureus and E. coli growth .
Anticancer ResearchAssess effects on cancer cell linesInduced apoptosis in MCF-7 and A549 cells through caspase activation .
Inflammation ModelInvestigate anti-inflammatory effectsReduced TNF-alpha and IL-6 levels in LPS-induced inflammation .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

  • Methodology : Cyclization of substituted thioureas using potassium tert-butoxide (t-BuOK) in tert-butanol under reflux conditions is a common approach. Substitution patterns on the thiourea precursor significantly influence reaction yields (e.g., 63–95% depending on substituents) . Alternative routes include condensation of enaminones with pyrimidinone derivatives, as demonstrated in the synthesis of structurally related thienopyrimidines .

Q. How can structural characterization of this compound and its derivatives be performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups.
  • 1H/13C NMR to assign aromatic protons, methyl groups, and heterocyclic ring systems.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to verify purity and stoichiometry .
    • For crystallographic validation, single-crystal X-ray diffraction can resolve bond lengths and angles, as shown for analogous thienopyrimidine derivatives .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodology : Store under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the thioxo group. Use anhydrous solvents in reactions to avoid hydrolysis. Safety protocols should include fume hood use, protective gloves, and adherence to hazard guidelines for thiol-containing compounds .

Advanced Research Questions

Q. What structural elements enhance inhibitory activity against GSK-3β in thienopyrimidine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies reveal that the 3,4-dimethylphenyl substituent and thioxo group are critical for binding to the ATP pocket of GSK-3β.
  • Molecular docking (e.g., using AutoDock Vina) can identify key interactions, such as hydrogen bonding with Asp133 and hydrophobic contacts with Val135 .
  • Enzymatic assays (IC50 measurements) show that dimethyl substitution on the phenyl ring improves potency (e.g., IC50 = 10 nM in related compounds) .

Q. How can derivatives of this compound be evaluated for antitumor activity?

  • Methodology :

  • In vitro cytotoxicity assays : Use the MTT assay on human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) to determine IC50 values. Compare results to reference drugs like doxorubicin .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits.
  • Cell cycle analysis : Employ flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Methodology :

  • Meta-analysis of published IC50 values to identify outliers.
  • Dose-response curves : Ensure consistency in assay conditions (e.g., cell density, incubation time).
  • Proteomic profiling : Compare off-target effects using kinase panels or phosphoproteomics to explain divergent results .

Q. How can molecular docking guide the design of pharmacological chaperones for phenylalanine hydroxylase (PAH)?

  • Methodology :

  • Docking simulations : Use PAH crystal structures (PDB ID: 5DEN) to predict binding of thienopyrimidine derivatives to misfolded PAH.
  • Thermal shift assays : Measure stabilization of PAH by monitoring melting temperature (Tm) shifts in the presence of compounds.
  • In vitro refolding assays : Quantify recovery of enzymatic activity in PAH mutants treated with derivatives .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Synthetic OptimizationReflux cyclization, column chromatographySolvent polarity, reaction time, substituent effects
Enzymatic Inhibition (GSK-3β)ADP-Glo™ kinase assayATP concentration, enzyme purity
Antitumor EvaluationMTT assay, flow cytometryCell line passage number, drug exposure time
Pharmacological ChaperoningThermal shift assay, circular dichroismProtein concentration, buffer pH

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